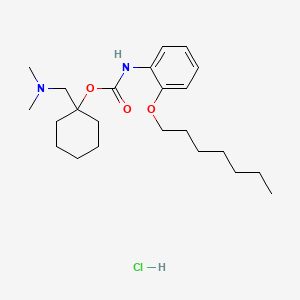
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is a complex organic compound It is characterized by the presence of a carbamic acid ester functional group, a heptyloxyphenyl group, and a dimethylamino-methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(heptyloxy)phenol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with 1-((dimethylamino)methyl)cyclohexylamine to yield the desired ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is unique due to its specific structural features, such as the heptyloxyphenyl group and the dimethylamino-methylcyclohexyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
113873-74-8 |
|---|---|
Fórmula molecular |
C23H39ClN2O3 |
Peso molecular |
427.0 g/mol |
Nombre IUPAC |
[1-[(dimethylamino)methyl]cyclohexyl] N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-4-5-6-7-13-18-27-21-15-10-9-14-20(21)24-22(26)28-23(19-25(2)3)16-11-8-12-17-23;/h9-10,14-15H,4-8,11-13,16-19H2,1-3H3,(H,24,26);1H |
Clave InChI |
NHKJLIVEMYZSNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2(CCCCC2)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


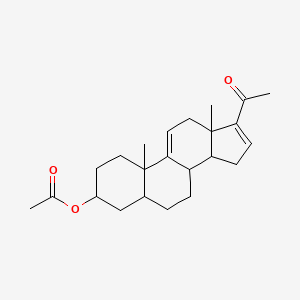
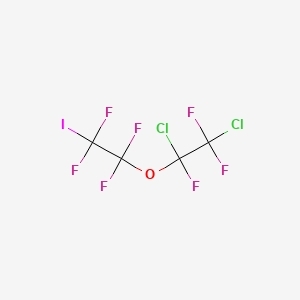
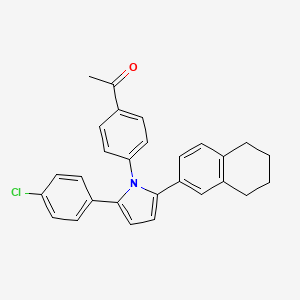
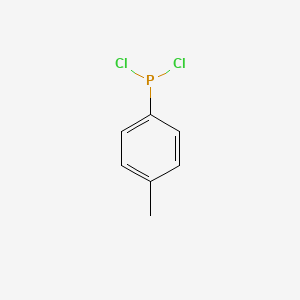

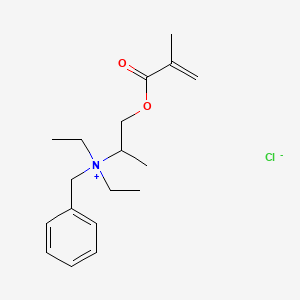
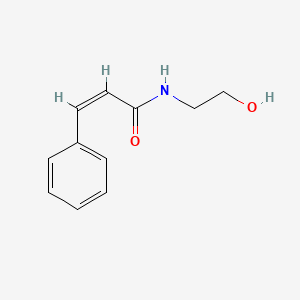

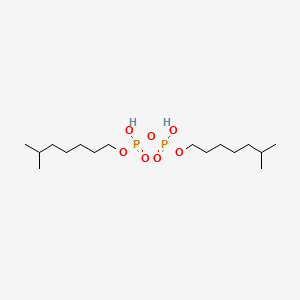
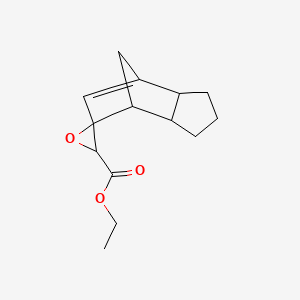

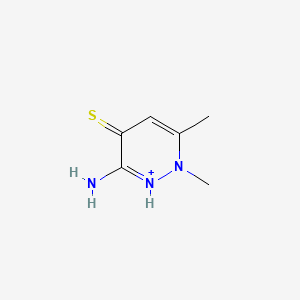
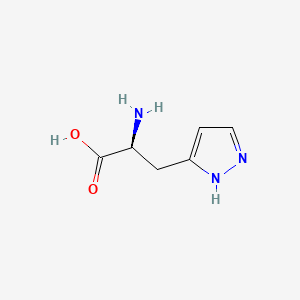
![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
